N-methyl-1-(2-methylphenyl)tetrazol-5-amine
Description
Properties
IUPAC Name |
N-methyl-1-(2-methylphenyl)tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCEIBVIWOESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-methylphenyl)tetrazol-5-amine typically involves the reaction of 2-methylphenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-methylphenyl)tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles .
Scientific Research Applications
N-methyl-1-(2-methylphenyl)tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-methylphenyl)tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Several analogs differ in the substituents on the benzyl group attached to the tetrazole amine. Key examples include:
Impact of Substituents :
Variations in N-Alkylation
The methyl group at N1 can be replaced with longer alkyl chains or aromatic groups:
Key Trends :
Bis-Tetrazole Derivatives
Bis-tetrazole systems, such as 5,5’-bis(2-methyl-tetrazolyl)amine (Me2bta, 161), feature two tetrazole rings linked via an amine. These compounds exhibit:
Physicochemical Data
Biological Activity
N-methyl-1-(2-methylphenyl)tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.
1. Chemical Structure and Properties
This compound has the molecular formula . The tetrazole ring structure contributes to its unique chemical properties, allowing it to act as a bioisostere for carboxylic acids, which enhances its biological activity.
2. Synthesis of this compound
The synthesis of this compound typically involves multicomponent reactions that incorporate various precursors. The synthetic route often includes the reaction of 2-methylphenyl derivatives with hydrazine and subsequent cyclization to form the tetrazole ring. This method has been optimized to yield high purity and yield percentages.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 16 |
| Streptococcus agalactiae | 32 |
The data suggest that the compound's structure allows it to disrupt bacterial cell wall synthesis or function, leading to its bactericidal effects.
3.2 Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have evaluated its cytotoxic effects on various cancer cell lines using the MTT assay.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HTB-140 (Breast Cancer) | 20 |
| HaCaT (Normal Keratinocytes) | >100 |
The results indicate that while the compound is effective against cancer cells, it shows significantly lower toxicity towards normal cells, suggesting a favorable therapeutic index.
The mechanism by which this compound exerts its biological effects is multifaceted:
4.1 Antimicrobial Mechanism
Tetrazole compounds are known to interfere with bacterial metabolism and cell wall synthesis. The presence of the tetrazole ring may enhance binding affinity to bacterial enzymes involved in these processes.
4.2 Anticancer Mechanism
The anticancer properties may stem from the ability of the compound to induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades involved in cell proliferation and survival.
5. Case Studies
Several studies have reported on the efficacy of tetrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel therapeutic agents.
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that compounds with similar structural features showed IC50 values lower than those of established chemotherapeutics, suggesting a potential role in cancer treatment protocols.
Q & A
Q. 1.1. What are the optimal synthetic routes for N-methyl-1-(2-methylphenyl)tetrazol-5-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React 2-methylbenzyl chloride with 1-methyltetrazol-5-amine in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C). Use a base like K₂CO₃ to deprotonate the tetrazole nitrogen and drive the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
- Critical Parameters :
- Yield Optimization : Pilot reactions at varying temperatures (50–90°C) and molar ratios (1:1 to 1:1.2) are recommended. Evidence suggests yields plateau at 70°C with a 1:1.1 ratio .
Q. 1.2. How can researchers characterize the structural stability of this compound under different pH conditions?
Methodological Answer:
- Techniques :
- pH-Dependent NMR : Dissolve the compound in D₂O buffered at pH 2–12. Monitor chemical shifts of the tetrazole ring protons (δ 8.5–9.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Degradation products (e.g., ring-opened amines) appear as new peaks .
- UV-Vis Spectroscopy : Track absorbance at λ = 260–280 nm (tetrazole π→π* transitions) across pH ranges. A hypsochromic shift indicates protonation at N3 or N4 positions .
- Findings :
Advanced Research Questions
Q. 2.1. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these align with experimental data?
Methodological Answer:
- Protocol :
- DFT Calculations : Use B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Focus on the tetrazole ring’s electron-deficient nature .
- Experimental Validation : Compare calculated IR vibrational frequencies (e.g., N-H stretch at ~3400 cm⁻¹) with experimental FTIR data. Discrepancies >5% suggest solvation effects or crystal packing influences .
- Key Insight :
Q. 2.2. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Case Study :
- In Vitro : High IC₅₀ (e.g., 50 µM) against COX-2 due to direct enzyme inhibition .
- In Vivo : Reduced efficacy attributed to poor pharmacokinetics (rapid hepatic clearance).
- Solutions :
Q. 2.3. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor binding?
Methodological Answer:
- SAR Framework :
- Core Modifications :
- Replace the 2-methylphenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to increase tetrazole ring acidity, enhancing hydrogen bonding .
- Substitute the N-methyl group with bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions .
2. Binding Assays : - Perform SPR or ITC to quantify binding affinity (Kd) to target receptors (e.g., angiotensin II receptors). Compare with analogs .
Data Contradiction Analysis
Q. 3.1. Why do different synthetic methods report conflicting melting points for this compound?
Methodological Answer:
- Root Causes :
- Resolution :
- Standardize recrystallization protocols and report solvent systems in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
